VU0661013 was developed as part of a series of compounds aimed at modulating glutamatergic signaling. The compound is classified under the category of small molecule pharmacological agents. Its specificity for mGluR2 distinguishes it from other glutamate receptor modulators, which may affect multiple receptor subtypes.
The synthesis of VU0661013 involves several key steps that utilize standard organic chemistry techniques. While specific details about the synthetic route are often proprietary, it generally includes:
These methods allow for the efficient production of VU0661013 with consistent quality.
VU0661013 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the mGluR2 receptor. The molecular formula and structure can be represented as follows:
The three-dimensional conformation of VU0661013 can be analyzed using computational modeling techniques, which provide insights into its binding interactions with mGluR2.
VU0661013 undergoes various chemical reactions that are essential for its activity as an mGluR2 antagonist. Key reactions include:
Understanding these reactions is crucial for optimizing the compound's therapeutic profile.
The mechanism of action of VU0661013 involves its selective antagonism of mGluR2 receptors. Upon binding to these receptors, VU0661013 inhibits their activity, leading to a decrease in glutamatergic signaling pathways associated with anxiety and other neuropsychiatric conditions.
VU0661013 exhibits several physical and chemical properties that are important for its characterization:
Data on these properties can be obtained through standard analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
VU0661013 has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3